Furo[3,4-b]furan
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Overview
Description
Furo[3,4-b]furan is a heterocyclic organic compound with the molecular formula C6H4O2. It consists of a fused ring system containing two furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Furo[3,4-b]furan can be achieved through several synthetic routes. One common method involves the oxidation of furfural with potassium dichromate to yield furoic acid, which is then decarboxylated by heating at 200-300°C to produce furan . Another method includes the stereoselective preparation of diastereomerically pure hexahydro-furo[2,3-b]furan-3-ol, which involves the crystallization and epimerization of intermediates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-b]furan undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form succinaldehyde, and it can participate in Diels-Alder reactions with maleic anhydride .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium dichromate for oxidation, maleic anhydride for Diels-Alder reactions, and various catalysts for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from the reactions of this compound include succinaldehyde from oxidation and various adducts from Diels-Alder reactions. These products are valuable intermediates in the synthesis of more complex organic compounds.
Scientific Research Applications
Furo[3,4-b]furan has several scientific research applications due to its unique structural properties. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antibacterial and antifungal agents . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Furo[3,4-b]furan and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of specific enzymes, such as HIV-1 reverse transcriptase, by binding to the active site and preventing the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Furo[3,4-b]furan include benzofuran, furopyridine, and thiophene . These compounds share structural similarities, such as the presence of a furan ring, but differ in the heteroatoms and additional ring structures.
Uniqueness: this compound is unique due to its fused ring system containing two furan rings, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic organic chemistry.
Properties
IUPAC Name |
furo[2,3-c]furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c1-2-8-6-4-7-3-5(1)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQDKXREGIJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=COC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569949 |
Source
|
Record name | Furo[3,4-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250-54-4 |
Source
|
Record name | Furo[3,4-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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